

In-Depth Technical Guide to the Spectral Data of 4-azido-3-hydroxybutanenitrile

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Compound of Interest

Compound Name: Butanenitrile, 4-azido-3-hydroxy-

Cat. No.: B8642309

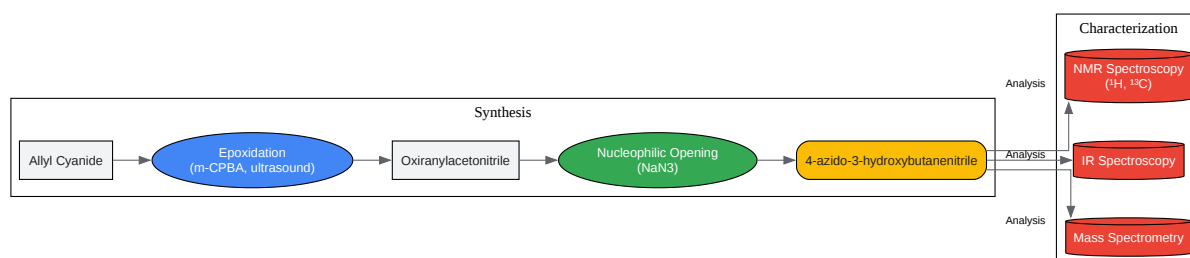
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-azido-3-hydroxybutanenitrile, a versatile intermediate in organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Synthesis and Characterization Workflow

The synthesis of 4-azido-3-hydroxybutanenitrile is a multi-step process that begins with the epoxidation of allyl cyanide, followed by the nucleophilic ring-opening of the resulting epoxide with an azide source. The final product is then purified and characterized using various spectroscopic techniques.



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Caption: Synthetic and analytical workflow for 4-azido-3-hydroxybutanenitrile.

Experimental Protocols

The synthesis of 4-azido-3-hydroxybutanenitrile is based on the procedure described by Mete, E., Seçen, H., & Sicsic, S. (2003).

Synthesis of Oxiranylacetonitrile

To a solution of allyl cyanide in a suitable solvent, meta-chloroperoxybenzoic acid (m-CPBA) is added. The reaction mixture is subjected to ultrasonication to promote the epoxidation. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude oxiranylacetonitrile.

Synthesis of 4-azido-3-hydroxybutanenitrile

The crude oxiranylacetonitrile is dissolved in a suitable solvent, and sodium azide (NaN₃) is added. The reaction mixture is stirred at room temperature, and the nucleophilic ring-opening of the epoxide is monitored by TLC. After the reaction is complete, the mixture is worked up, and the crude 4-azido-3-hydroxybutanenitrile is purified by column chromatography on silica gel.

Spectral Data

Due to the limited availability of directly published spectral data for 4-azido-3-hydroxybutanenitrile, the following tables represent expected characteristic signals based on the known spectral properties of its functional groups and related compounds.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.0 - 4.2	m	1H	H-3 (CH-OH)
~ 3.4 - 3.6	m	2H	H-4 (CH ₂ -N ₃)
~ 2.6 - 2.8	m	2H	H-2 (CH ₂ -CN)
~ 2.0 - 3.0	br s	1H	-OH

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~ 118 - 120	-CN
~ 65 - 70	C-3 (CH-OH)
~ 50 - 55	C-4 (CH ₂ -N ₃)
~ 20 - 25	C-2 (CH ₂ -CN)

IR Spectral Data (Predicted)

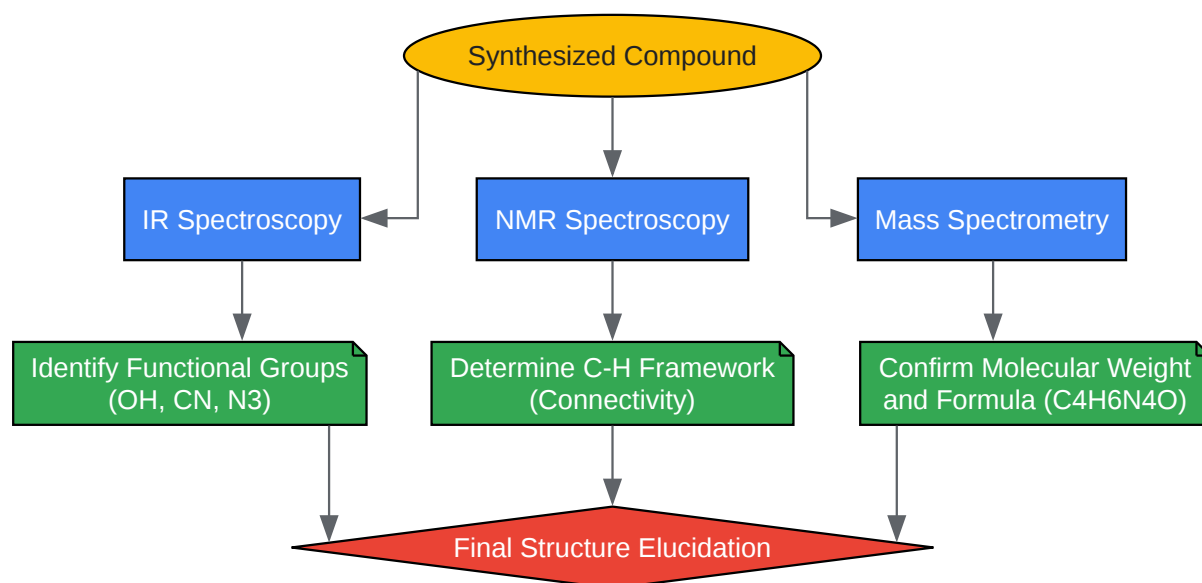
Wavenumber (cm ⁻¹)	Functional Group
~ 3400 (broad)	O-H stretch
~ 2250 (sharp)	C≡N stretch
~ 2100 (strong, sharp)	N ₃ stretch (azide)
~ 2850 - 3000	C-H stretch
~ 1050 - 1150	C-O stretch

Mass Spectrometry Data (Predicted)

m/z	Interpretation
126.05	$[M]^+$ (Molecular Ion)
98.05	$[M - N_2]^+$
83.04	$[M - N_3]^+$
69.04	$[M - N_3 - CH_2]^+$

Logical Relationship of Spectroscopic Analysis

The structural elucidation of 4-azido-3-hydroxybutanenitrile relies on the combined interpretation of data from different spectroscopic techniques.



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